N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a benzofuran ring, a methoxyethyl group, a methylpyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The methoxyethyl group can be introduced through etherification reactions. The pyrazole ring is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity . The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates . These interactions lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups and different aromatic rings.
Uniqueness
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its combination of benzofuran, methoxyethyl, pyrazole, and sulfonamide groups, which confer distinct chemical and biological properties . This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-18-10-12(8-16-18)23(19,20)17-9-15(21-2)14-7-11-5-3-4-6-13(11)22-14/h3-8,10,15,17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYSIILXEFVOSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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